3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with cyano, furan, and thiophene groups
Mechanism of Action
Target of Action
For instance, the indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine. This intermediate can be synthesized through a series of reactions including:
Furan and Thiophene Functionalization: The furan and thiophene rings are functionalized through halogenation or lithiation followed by coupling reactions.
Amidation Reaction: The intermediate amine is then reacted with 3-cyanobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
3-cyano-N-[2-(thiophen-3-yl)ethyl]benzamide: Lacks the furan ring, which may influence its solubility and reactivity.
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide: Lacks the cyano group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties. The cyano group enhances its potential for hydrogen bonding, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-10-13-3-1-4-14(9-13)18(21)20-11-16(15-6-8-23-12-15)17-5-2-7-22-17/h1-9,12,16H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWDLAGMCEWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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